7-Fluorotryptamine
Overview
Description
Synthesis Analysis
The synthesis of fluorinated tryptamines, including 7-Fluorotryptamine analogs, has been explored through various methods. For instance, analogs of 5,7-dihydroxytryptamine (5,7-DHT), namely 4-fluoro-, 6-fluoro-, and 4,6-difluoro-5,7-DHT's were synthesized starting from different fluorinated phenols through regiospecific hydroxylation and formylation ortho to fluoro groups, both via aryllithium intermediates (Kawase, Sinhababu, & Borchardt, 1990). Additionally, the synthesis of 7-fluoro- and 6,7-difluoro-5-methoxytryptamines was achieved by reacting aminobutyraldehyde with 2-fluoro- and 2,3-difluoro-4-methoxyphenylhydrazine, showcasing a different approach to synthesizing fluorinated tryptamines (Heredia-Moya, Hayakawa, & Kirk, 2006).
Molecular Structure Analysis
The molecular structure of fluorinated tryptamines, including 7-Fluorotryptamine, is characterized by the presence of a fluorine atom, which influences the electronic distribution within the molecule. This fluorine substitution affects the molecule's reactivity and interactions with biological targets. The structure-activity relationship studies of these molecules are crucial for understanding their potential applications and interactions within biological systems.
Chemical Reactions and Properties
The chemical reactions and properties of fluorinated tryptamines are influenced by the presence of the fluorine atom. Fluorine substitution has been shown to increase phenol acidities and decrease the inherent potential for oxidation. For example, fluorinated 5,6-dihydroxytryptamines displayed increased phenol acidities and decreased oxidation potential compared to their non-fluorinated counterparts (Kawase, Sinhababu, McGhee, Milby, & Borchardt, 1990).
Scientific Research Applications
Field
Summary of the Application
7-Fluorotryptamine HCl is a compound that shares structural similarities with serotonin, a crucial neurotransmitter . This analog finds extensive application in a range of biochemical and physiological investigations .
Methods of Application
By interacting with specific serotonin receptors, particularly the 5-HT2A and 5-HT2B receptors, 7-Fluorotryptamine functions as an agonist .
Results or Outcomes
The specific outcomes of these interactions are not detailed in the source, but the compound’s agonist activity at these receptors suggests it could have potential applications in studying and treating conditions related to serotonin function .
Application in Cancer Research
Field
Summary of the Application
7-Fluorotryptamine has been used in the synthesis of oleanolic acid amides, which have been investigated for their potential anti-cancer effects .
Methods of Application
Tryptamine and fluorotryptamine amides of oleanolic acid were designed and synthesized . These amides were then tested for their pharmacological effect on four human cancer cell lines .
Results or Outcomes
The fluorotryptamine amides of (3β)-3- (acetyloxy)olean-12-en-28-oic acid (compounds 3b and 3c) showed cytotoxicity in the HeLa cancer cell line (IC 50 = 6.7 ± 0.4 µM and 12.2 ± 4.7 µM, respectively) . The fluorotryptamine amide of oleanolic acid (compound 4c) displayed cytotoxicity in the MCF7 cancer cell line (IC 50 = 13.5 ± 3.3 µM) .
Application in Chemoproteomics
Field
Summary of the Application
7-Fluorotryptamine (7FTA) has been identified as a potent synthetic agonist for the orphan receptor GPRC5A .
Methods of Application
The specific methods of application are not detailed in the source, but typically, chemoproteomic studies involve the use of small molecules like 7FTA to probe the function of proteins like GPRC5A .
Results or Outcomes
The specific outcomes of these interactions are not detailed in the source, but the identification of 7FTA as a potent agonist for GPRC5A suggests potential applications in studying and potentially modulating the function of this receptor .
Safety And Hazards
7-Fluorotryptamine may cause serious eye irritation and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of inhalation, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .
Future Directions
The discovery of therapeutic agents for orphan GPCRs can potentially be accelerated by learning ligand bioactivity within the diverse human GPCR superfamily . The development of small-molecule agonists for orphan receptors is highlighted by the utility of chemoproteomics to identify microbiota metabolite-interacting proteins .
properties
IUPAC Name |
2-(7-fluoro-1H-indol-3-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2/c11-9-3-1-2-8-7(4-5-12)6-13-10(8)9/h1-3,6,13H,4-5,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRAWNNQNLQPNIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC=C2CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377692 | |
Record name | 7-Fluorotryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluorotryptamine | |
CAS RN |
191927-74-9 | |
Record name | 7-Fluorotryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(7-fluoro-1H-indol-3-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.